molecular formula C14H18O2 B128063 Cyclohexylphenylacetic acid CAS No. 3894-09-5

Cyclohexylphenylacetic acid

Cat. No. B128063
M. Wt: 218.29 g/mol
InChI Key: AAJLPPDFIRPBDA-UHFFFAOYSA-N
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Patent
US07365085B2

Procedure details

To a stirring solution of 2-cyclohexyl-2-phenyl-acetic acid (2 g, 0.0091 mole) in methanol (100 mL) was added HCl (2 mL), and the mixture was heated at reflux for 5 hours. Methanol was removed, the residue was dissolved in ethyl acetate, and washed with saturated NaHCO3. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo to give 2.2 g (99% yield) of the title compound as an oil. MS (ESI) 233.2 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8]([OH:10])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[CH3:18]O>>[CH3:18][O:9][C:8](=[O:10])[CH:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCC1)C(C(=O)O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Methanol was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=CC=CC=C1)C1CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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